1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone 1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13376748
InChI: InChI=1S/C11H20N2O/c1-10(14)13-7-3-5-11(9-13)4-2-6-12-8-11/h12H,2-9H2,1H3
SMILES: CC(=O)N1CCCC2(C1)CCCNC2
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone

CAS No.:

Cat. No.: VC13376748

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2,8-Diazaspiro[5.5]undecan-2-yl)ethanone -

Specification

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name 1-(2,8-diazaspiro[5.5]undecan-2-yl)ethanone
Standard InChI InChI=1S/C11H20N2O/c1-10(14)13-7-3-5-11(9-13)4-2-6-12-8-11/h12H,2-9H2,1H3
Standard InChI Key RLODBZHKCIMPMO-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2(C1)CCCNC2
Canonical SMILES CC(=O)N1CCCC2(C1)CCCNC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(2,8-diazaspiro[5.5]undecan-2-yl)ethanone reflects its spirocyclic architecture, where a six-membered ring (undecane) is fused to a five-membered ring via a shared nitrogen atom at positions 2 and 8. The molecular formula is C12_{12}H20_{20}N2_{2}O, with a molecular weight of 208.30 g/mol (calculated from PubChem data for similar structures) .

Structural Elucidation

The core structure consists of a diazaspiro[5.5]undecane scaffold, where two nitrogen atoms are positioned at the 2 and 8 positions of the spirocyclic system. The ethanone group is attached to the nitrogen at position 2 (Figure 1). X-ray crystallography of related diazaspiro compounds, such as 2,4-diazaspiro[5.5]undecane derivatives, confirms the chair conformation of the six-membered ring and envelope conformation of the five-membered ring .

Synthetic Methodologies

Key Synthetic Routes

Spirocyclic diamines are typically synthesized via cascade cyclization reactions. A notable approach involves double Michael addition, as demonstrated for 2,4-diazaspiro[5.5]undecane derivatives . For example:

  • Reactants: N,N-Dimethylbarbituric acid and diaryldivinylketones.

  • Conditions: Diethylamine, ambient temperature.

  • Yield: Up to 98% .

While this method targets 2,4-diazaspiro systems, analogous strategies could be adapted for 2,8-diazaspiro compounds by modifying the starting materials or reaction geometry.

Challenges in Synthesis

Spirocyclic systems often face regioselectivity issues due to competing ring-closing pathways. Steric hindrance from substituents (e.g., aryl groups) can further complicate the synthesis . For 1-(2,8-diazaspiro[5.5]undecan-2-yl)ethanone, introducing the ethanone group post-cyclization may require protective group strategies to avoid side reactions.

Physicochemical Properties

Solubility and Stability

Data from analogous compounds (e.g., 1-{1,4-diazaspiro[5.5]undecan-1-yl}ethan-1-one) suggest moderate solubility in polar organic solvents like DMSO or ethanol. Aqueous solubility is limited (log P ≈ 1.5–2.0), necessitating formulation aids for biological testing . Stability studies indicate sensitivity to prolonged exposure to light and moisture, requiring storage at 2–8°C under inert conditions .

Spectroscopic Characterization

  • NMR: 1^1H NMR of similar compounds shows distinct signals for spirocyclic protons (δ 3.2–4.1 ppm) and ketone carbonyls (δ 207–210 ppm in 13^{13}C NMR) .

  • Mass Spectrometry: ESI-MS typically exhibits [M+H]+^+ peaks around m/z 209 .

Scaffold ModificationBiological Activity TrendReference
2,8-Diazaspiro[5.5]undecaneEnhanced sEH inhibition vs. 3,9-isomer
Ethyl vs. phenyl substitutionsImproved solubility but reduced potency

Applications in Drug Discovery

Lead Optimization

The 2,8-diazaspiro scaffold’s rigidity makes it a valuable template for optimizing pharmacokinetic properties. For example:

  • Metabolic Stability: Reduced CYP450-mediated oxidation compared to linear amines .

  • Blood-Brain Barrier Penetration: Log D values <2.5 predict CNS activity .

Preclinical Studies

While no in vivo data exists for this specific compound, related diazaspiro ureas demonstrate efficacy in rodent models of hypertension and neuropathic pain .

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